2,4-Dimethyloctane
Description
2,4-Dimethyloctane (CAS: 4032-94-4) is a branched alkane with the molecular formula C₁₀H₂₂ and a molecular weight of 142.28 g/mol . Its structure consists of an octane backbone with methyl groups attached to the second and fourth carbon atoms, making it a structural isomer of linear decane and other branched C₁₀ alkanes . Key physical properties include a boiling point of 155.9°C , a melting point of 328 K , and a critical temperature that is lower than isomers such as 3,3- and 3,4-dimethyloctane . It is typically a clear, colorless liquid with a purity of 97.8% by gas chromatography , and it is primarily used in laboratory research and industrial fuel formulations due to its isomer-specific combustion characteristics .

Structure
2D Structure
Properties
IUPAC Name |
2,4-dimethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-6-7-10(4)8-9(2)3/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAVTTRPEXFVSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871051 | |
| Record name | 2,4-Dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4032-94-4 | |
| Record name | Octane, 2,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004032944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethyloctane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of octane with methyl groups in the presence of a strong acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller, branched alkanes using catalysts such as zeolites. The process is optimized to maximize yield and purity of the target compound .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyloctane primarily undergoes reactions typical of alkanes, such as combustion, halogenation, and cracking.
Combustion: When burned in the presence of oxygen, this compound produces carbon dioxide, water, and heat.
Halogenation: This compound can react with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Cracking: Under high temperatures and pressures, this compound can be broken down into smaller hydrocarbons.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens and UV light.
Cracking: Requires high temperatures and pressures, often in the presence of a catalyst.
Major Products Formed:
Combustion: Carbon dioxide and water.
Halogenation: Various haloalkanes depending on the halogen used.
Cracking: Smaller hydrocarbons such as methane, ethane, and propane.
Scientific Research Applications
2,4-Dimethyloctane has several applications in scientific research and industry:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.
Biology: Studied for its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in fuel formulations
Mechanism of Action
As a hydrocarbon, 2,4-Dimethyloctane primarily exerts its effects through physical interactions rather than specific biochemical pathways. Its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability. In combustion reactions, it undergoes oxidation to produce energy .
Comparison with Similar Compounds
Table 1: Boiling Points of C₁₀ Alkane Isomers
| Compound | Boiling Point (°C) | Source |
|---|---|---|
| This compound | 155.9 | |
| 2,5-Dimethyloctane | 158.5 | |
| 2,7-Dimethyloctane | 159.9 | |
| 4,4-Dimethyloctane | 156.9 | |
| 3,5-Dimethyloctane | 167.8 | |
| n-Decane (linear) | 174.1 |
Key Observations :
Table 2: Phase Transition Enthalpies
| Compound | ΔH Transition (kJ/mol) | Melting Point (K) | Source |
|---|---|---|---|
| This compound | 48.5 | 328 | |
| 2,5-Dimethyloctane | 49.0 | 343 | |
| 3,4-Dimethyloctane | 48.1 | 298 |
Key Observations :
- Symmetrical isomers (e.g., 4,4-dimethyloctane) exhibit lower melting points due to reduced crystal lattice stability .
- Higher transition enthalpies correlate with stronger intermolecular forces in asymmetrical isomers .
Critical Properties
Table 3: Critical Constants of Dimethyloctane Isomers
Key Observations :
- Isomers with methyl groups closer to the center of the molecule (e.g., 3,3- and 3,4-dimethyloctane) have higher critical temperatures, indicating greater thermal stability .
Chemical and Solubility Properties
Table 4: Abraham Model Solute Descriptors
| Compound | E (Excess molar refraction) | S (Polarity) | Source |
|---|---|---|---|
| This compound | 4.265 | 3.504 | |
| 4,4-Dimethyloctane | 4.236 | 3.480 | |
| 3,5-Dimethyloctane | 4.259 | 3.499 |
Key Observations :
- Higher E values in this compound suggest greater polarizability compared to 4,4-dimethyloctane .
- Reduced S values indicate weaker dipole interactions in symmetrical isomers .
Industrial and Environmental Relevance
- Fuel Performance : this compound has lower cetane numbers than linear alkanes, making it less desirable in diesel fuels but useful in optimizing gasoline octane ratings .
- Emission Profiles : It is identified in volatile organic compound (VOC) emissions, with isomers like 3,3-dimethyloctane detected in bacterial metabolite studies .
- Market Demand : 3,3-Dimethyloctane dominates industrial applications due to its higher thermal stability, while this compound remains niche .
Biological Activity
2,4-Dimethyloctane is an alkane compound that has garnered attention for its potential biological activities. As a member of the alkane family, it is characterized by the presence of two methyl groups at the 2 and 4 positions of an octane chain. This structural configuration may influence its interactions with biological systems, making it a subject of interest in various research domains, including pharmacology and toxicology.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial properties. Research has shown that certain alkane derivatives can inhibit the growth of various microorganisms. For instance, compounds similar to this compound have been tested against common pathogens such as Staphylococcus aureus and Candida albicans , demonstrating varying degrees of effectiveness .
Antioxidant Activity
The antioxidant capacity of this compound has also been explored. Antioxidants play a critical role in neutralizing free radicals, which can cause cellular damage. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the antioxidant activity of compounds. In this assay, the percentage inhibition of DPPH radical by the compound is calculated. Preliminary results suggest that this compound may exhibit moderate antioxidant properties, although further studies are required to quantify its efficacy compared to established antioxidants like butylated hydroxytoluene (BHT) .
Toxicological Considerations
Understanding the toxicity profile of this compound is essential for assessing its safety for potential applications. Studies have indicated that alkanes can exhibit varying levels of toxicity based on their molecular structure and concentration . The use of quantitative structure-activity relationship (QSAR) models has been proposed to predict the toxicity of such compounds based on their chemical properties. Initial findings suggest that this compound may possess low toxicity; however, comprehensive toxicological evaluations are necessary to confirm these observations.
Study on Antimicrobial Activity
In a study assessing the antimicrobial activity of various alkanes, this compound was included among other compounds. The researchers found that it inhibited the growth of specific bacterial strains at certain concentrations. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods and compared with standard antibiotics .
| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Candida albicans |
|---|---|---|
| This compound | 250 | 200 |
| Standard Antibiotic | 10 | 5 |
Study on Antioxidant Properties
A separate study focused on evaluating the antioxidant activity of various alkane derivatives using the DPPH assay. The results indicated that while this compound showed some antioxidant potential, it was significantly less effective than BHT.
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 1500 |
| Butylated Hydroxytoluene (BHT) | 28 |
Q & A
Basic Research Questions
Synthesis and Characterization of 2,4-Dimethyloctane Q: What are the validated methods for synthesizing this compound, and how can its purity be confirmed? A:
- Synthesis : Use alkylation reactions with branched alkanes as precursors. For example, employ acid-catalyzed isomerization of 3,5-dimethyloctane derivatives under controlled temperature (120–150°C) to favor the 2,4-dimethyl isomer .
- Characterization : Confirm purity via gas chromatography (GC) with flame ionization detection (FID) and cross-validate using mass spectrometry (MS). Compare retention indices and fragmentation patterns with NIST reference data .
- Structural verification : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve methyl branching positions, referencing IUPAC nomenclature guidelines .
Thermophysical Property Determination Q: How can researchers experimentally determine the density and viscosity of this compound? A:
- Density : Use a vibrating-tube densimeter calibrated with reference fluids (e.g., water and n-alkanes) at 25°C. Compare results with molecular dynamics (MD) simulations, such as those predicting densities for branched alkanes (e.g., 722.6 kg/m³ experimental vs. 725.86 kg/m³ simulated) .
- Viscosity : Employ a falling-ball viscometer or capillary rheometry. Note discrepancies between experimental and simulated values (e.g., 0.52 mPa·s experimental vs. 3.3% deviation in MD models) .
Chromatographic Analysis Q: What GC-MS parameters optimize the separation of this compound from co-eluting isomers? A:
- Column selection : Use a non-polar stationary phase (e.g., DB-5ms) for resolving branched alkanes.
- Temperature program : Start at 40°C (hold 2 min), ramp at 5°C/min to 250°C.
- Peak identification : Compare with NIST spectral libraries and retention time data for isomers like 2,3-dimethyloctane and 3,5-dimethyloctane .
Advanced Research Questions
Adsorption Behavior in Zeolitic Materials Q: How does this compound interact with microporous frameworks like MEL zeolites? A:
- Simulation methods : Use grand canonical Monte Carlo (GCMC) simulations to model adsorption isotherms. Studies show preferential siting in MEL’s sinusoidal channels due to steric compatibility with the 2,4-dimethyl branching .
- Experimental validation : Perform breakthrough experiments with zeolite-packed columns and quantify uptake via gravimetric analysis or in situ IR spectroscopy .
Resolving Data Contradictions in Thermodynamic Studies Q: How should researchers address discrepancies between experimental and simulated thermodynamic properties? A:
- Error analysis : Systematically evaluate sources of error, such as force field parameterization in MD simulations. For example, deviations in density predictions (~1.5% for this compound) may arise from inadequate branching effects in coarse-grained models .
- Statistical reconciliation : Apply Bayesian inference to integrate experimental data (e.g., viscosity, density) with computational outputs, refining model accuracy .
Environmental Monitoring of this compound Q: What protocols detect trace this compound in environmental samples? A:
- Sample preparation : Use solid-phase microextraction (SPME) for volatile organic compound (VOC) enrichment.
- Analytical workflow : Couple GC-MS with selective ion monitoring (SIM) at m/z 85 (characteristic of branched alkanes). Cross-reference with EPA TO-15 methods for air quality monitoring .
Data Management and Reproducibility Q: How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for this compound studies? A:
- Metadata standards : Annotate datasets with IUPAC names, CAS numbers, and experimental conditions using platforms like Chemotion ELN.
- Repository use : Deposit raw spectra and simulation inputs in NFDI4Chem repositories, which support FAIR principles and long-term accessibility .
Tables
Table 1. Experimental vs. Simulated Properties of this compound
| Property | Experimental Value | Simulated Value | Deviation (%) |
|---|---|---|---|
| Density (kg/m³) | 722.60 | 725.86 | 0.45 |
| Viscosity (mPa·s) | 0.52 | 0.53 | 1.9 |
Table 2. Key GC-MS Parameters for Isomer Differentiation
| Parameter | Value/Description |
|---|---|
| Column | DB-5ms (30 m × 0.25 mm ID) |
| Carrier Gas | Helium, 1.2 mL/min |
| Ionization Mode | Electron Impact (70 eV) |
| Characteristic Ions | m/z 85, 71, 57 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
